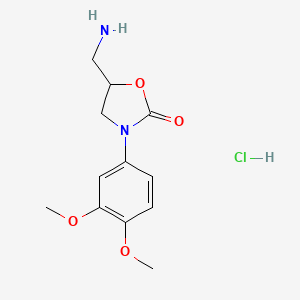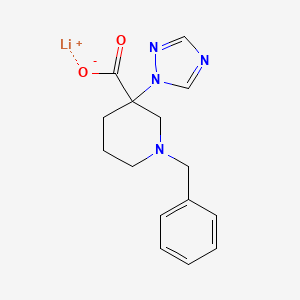
Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate” is a compound with the CAS Number: 2418648-84-5. It has a molecular weight of 292.27 . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The InChI Code for this compound is1S/C15H18N4O2.Li/c20-14 (21)15 (19-12-16-11-17-19)7-4-8-18 (10-15)9-13-5-2-1-3-6-13;/h1-3,5-6,11-12H,4,7-10H2, (H,20,21);/q;+1/p-1 . This suggests that the compound contains a lithium ion, a benzyl group, a triazolyl group, and a piperidine-3-carboxylate group. Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 292.27 . It is stored at a temperature of 4 degrees Celsius .作用机制
The mechanism of action of Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate is not fully understood. However, it is believed that this compound acts on the GSK-3β enzyme, which plays a role in the regulation of various cellular processes. By inhibiting GSK-3β, this compound may have neuroprotective effects and may also inhibit tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory. Additionally, this compound has been shown to reduce inflammation in the brain and may have anti-tumor properties.
实验室实验的优点和局限性
One advantage of Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate is its potential therapeutic applications. This compound may be a promising treatment for neurodegenerative diseases and cancer. Additionally, this compound is relatively easy to synthesize and can be purified using recrystallization.
One limitation of this compound is its potential toxicity. Lithium is a known toxic substance, and the long-term effects of this compound are not fully understood. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for the study of Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate. One direction is to further investigate the mechanism of action of this compound. Understanding how this compound works may lead to the development of more effective treatments for neurodegenerative diseases and cancer.
Another direction is to study the long-term effects of this compound. While this compound has shown promise as a potential therapeutic agent, its long-term effects are not fully understood. Further research is needed to determine the safety and efficacy of this compound.
Finally, future research may focus on the development of new derivatives of this compound. By modifying the structure of this compound, researchers may be able to develop more potent and selective inhibitors of GSK-3β, which may have even greater therapeutic potential.
合成方法
The synthesis method of Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate involves the reaction of benzyl chloride, triazole, and piperidine-3-carboxylic acid with lithium carbonate. The reaction takes place in a solvent such as tetrahydrofuran or dimethylformamide. The resulting product is a white solid that can be purified using recrystallization.
科学研究应用
Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate has been the subject of scientific research due to its potential therapeutic applications. This compound has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its potential anti-tumor properties.
属性
IUPAC Name |
lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2.Li/c20-14(21)15(19-12-16-11-17-19)7-4-8-18(10-15)9-13-5-2-1-3-6-13;/h1-3,5-6,11-12H,4,7-10H2,(H,20,21);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURGRXIZZFTBGT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)[O-])N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17LiN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

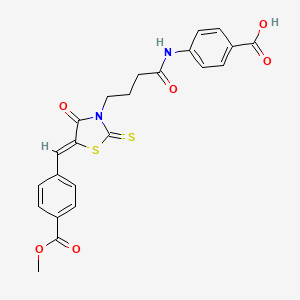
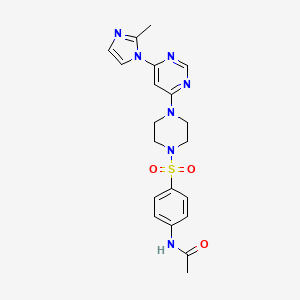
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B2786566.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-4-carboxylic acid](/img/structure/B2786567.png)
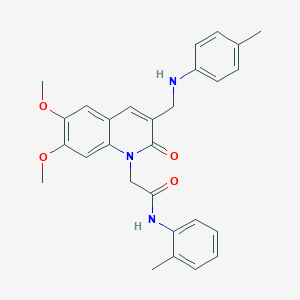
![4-chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyltetrahydro-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2786570.png)
methanone](/img/structure/B2786571.png)

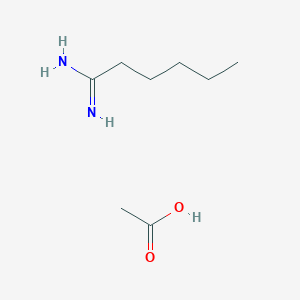
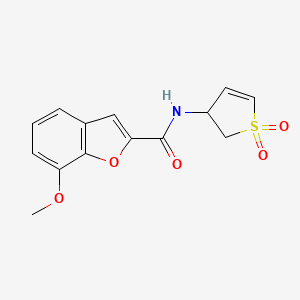
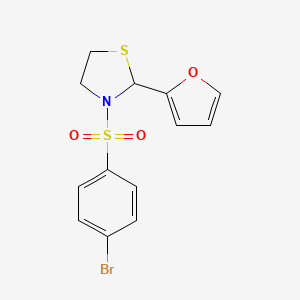
![2-[4-(2-Chloroacetyl)morpholin-3-yl]cyclohexan-1-one](/img/structure/B2786580.png)
![methyl 5-methyl-2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2786582.png)
